molecular formula C8H11N3O B8491040 6-Cyclobutoxypyrimidin-4-amine

6-Cyclobutoxypyrimidin-4-amine

Cat. No.: B8491040
M. Wt: 165.19 g/mol
InChI Key: QSIJKHYLSAFWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutoxypyrimidin-4-amine is a pyrimidine derivative characterized by a cyclobutoxy substituent at the 6-position and an amine group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The cyclobutoxy group introduces steric and electronic effects that influence the compound’s reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-cyclobutyloxypyrimidin-4-amine

InChI

InChI=1S/C8H11N3O/c9-7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11)

InChI Key

QSIJKHYLSAFWMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=NC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Cyclobutoxypyrimidin-4-amine with structurally or functionally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
This compound Cyclobutoxy (6), NH₂ (4) C₈H₁₁N₃O Hypothesized enhanced lipophilicity and steric hindrance compared to smaller substituents; potential kinase inhibition .
6-(4-Cyclopentyloxyphenyl)pyrimidin-4-amine Cyclopentyloxy-phenyl (6), NH₂ (4) C₁₅H₁₇N₃O Larger substituent increases molecular weight and may reduce solubility; applications in medicinal chemistry (e.g., kinase inhibitors) .
6-Chloropyrimidin-4-amine Cl (6), NH₂ (4) C₄H₄ClN₃ Electron-withdrawing Cl enhances electrophilicity; common intermediate in Suzuki couplings .
6-Chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine Cl (6), cyclopropyl (2), dimethoxyethyl (4) C₁₁H₁₇ClN₃O₂ Polar dimethoxyethyl group improves solubility; used in synthetic intermediates for drug discovery .
6-Bromo-2-chloropyrimidin-4-amine Br (6), Cl (2), NH₂ (4) C₄H₃BrClN₃ Halogen-rich structure facilitates cross-coupling reactions; research applications in organic synthesis .
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (6), I (5), SCH₃ (2), NH₂ (4) C₅H₅ClIN₃S Heavy atoms (I, S) enable crystallographic studies; potential in radiopharmaceuticals .

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The cyclobutoxy group in this compound is electron-donating, which may stabilize the pyrimidine ring compared to electron-withdrawing groups like Cl or Br in analogs .

Physicochemical Properties :

  • Lipophilicity : Cyclobutoxy substituents generally increase lipophilicity (logP) compared to halogens, enhancing membrane permeability in drug design .
  • Solubility : Polar groups (e.g., dimethoxyethyl in ) improve aqueous solubility, whereas halogenated analogs (e.g., ) are less soluble.

Applications :

  • Pharmaceuticals : Cyclobutoxy-containing pyrimidines are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .
  • Synthetic Intermediates : Chloro- and bromo-pyrimidines (e.g., ) are pivotal in cross-coupling reactions for building complex molecules.

Research Findings and Limitations

  • Gaps in Direct Evidence: No explicit studies on this compound were found in the provided sources. Inferences are drawn from analogs like 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine (CAS 663616-18-0), which shares a cyclobutyl moiety but differs in other substituents .
  • Computational Predictions : Molecular modeling suggests that the cyclobutoxy group’s conformational flexibility may optimize binding to protein targets compared to rigid substituents (e.g., cyclopentyloxy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.